molecular formula C18H13BrClF3N4OS B305970 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B305970
M. Wt: 505.7 g/mol
InChI Key: HZAHTIVGCYGNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes or by interfering with cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide exhibits various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to inhibit the proliferation of tumor cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its broad range of potential applications. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential as an inhibitor of enzymes involved in Alzheimer's disease. Another direction is to study its potential use as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of 4-bromobenzylamine with 4-methyl-1,2,4-triazole-3-thiol to produce 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzoyl chloride to yield the final product.

Scientific Research Applications

The compound 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. Additionally, it has been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.

properties

Product Name

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C18H13BrClF3N4OS

Molecular Weight

505.7 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13BrClF3N4OS/c1-27-16(10-2-5-12(19)6-3-10)25-26-17(27)29-9-15(28)24-14-8-11(18(21,22)23)4-7-13(14)20/h2-8H,9H2,1H3,(H,24,28)

InChI Key

HZAHTIVGCYGNSN-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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